molecular formula C19H18ClN3OS3 B12052026 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 476484-62-5

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12052026
CAS No.: 476484-62-5
M. Wt: 436.0 g/mol
InChI Key: WKXDKRUAUJRCNJ-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-(4-Chlorobenzyl)-3-thiosemicarbazide: This intermediate is prepared by reacting 4-chlorobenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide.

    Cyclization to 1,3,4-Thiadiazole: The intermediate 4-(4-chlorobenzyl)-3-thiosemicarbazide undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring.

    Thioether Formation: The thiadiazole intermediate is then reacted with 2,4-dimethylphenylacetic acid chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Receptors: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
  • 2-((5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
  • 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and potential biological activities

Properties

CAS No.

476484-62-5

Molecular Formula

C19H18ClN3OS3

Molecular Weight

436.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H18ClN3OS3/c1-12-3-8-16(13(2)9-12)21-17(24)11-26-19-23-22-18(27-19)25-10-14-4-6-15(20)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

WKXDKRUAUJRCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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